N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is an organic compound with the molecular formula C13H11BrN2O2. It is a derivative of pyridine and phenylacetamide, characterized by the presence of a bromine atom on the pyridine ring and an acetamide group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 6-bromopyridin-2-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-Bromopyridin-2-yl)-N-methylacetamide: This compound is similar in structure but has a methyl group attached to the nitrogen atom instead of a phenyl group.
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group attached to the pyridine ring instead of an acetamide group.
Uniqueness
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57207-88-2 |
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Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
N-[4-(6-bromopyridin-2-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-9(17)15-10-5-7-11(8-6-10)18-13-4-2-3-12(14)16-13/h2-8H,1H3,(H,15,17) |
InChI Key |
BIFWPFVAUQTMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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